Benzoxazolium, 3-acetyl-, acetate
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Overview
Description
Benzoxazolium, 3-acetyl-, acetate is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoxazolium, 3-acetyl-, acetate can be synthesized using various methods. One common approach involves the reaction of 2-aminophenol with acetic anhydride to form 2-acetylaminophenol, which is then cyclized to form the benzoxazole ring. The final step involves the acetylation of the benzoxazole ring to produce this compound .
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves the use of catalysts to enhance reaction efficiency and yield. For example, metal catalysts, nanocatalysts, and ionic liquid catalysts have been employed in the synthesis of benzoxazole derivatives . These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzoxazolium, 3-acetyl-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various benzoxazole derivatives with different functional groups, which can be further utilized in medicinal and industrial applications .
Scientific Research Applications
Benzoxazolium, 3-acetyl-, acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of Benzoxazolium, 3-acetyl-, acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its anticancer activity is believed to involve the induction of apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound of Benzoxazolium, 3-acetyl-, acetate, known for its wide range of biological activities.
Benzimidazole: A structurally similar compound with a nitrogen atom in place of the oxygen atom in the oxazole ring, also known for its biological activities.
Uniqueness
This compound is unique due to its specific acetylation, which imparts distinct chemical and biological properties. This modification enhances its potential as a versatile building block for the synthesis of novel compounds with diverse applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
61934-00-7 |
---|---|
Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
1-(1,3-benzoxazol-3-ium-3-yl)ethanone;acetate |
InChI |
InChI=1S/C9H8NO2.C2H4O2/c1-7(11)10-6-12-9-5-3-2-4-8(9)10;1-2(3)4/h2-6H,1H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
KNBCSGLGXQCVBC-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[N+]1=COC2=CC=CC=C21.CC(=O)[O-] |
Origin of Product |
United States |
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